

A Technical Guide to the Spectroscopic Analysis of Dibenzoyl-L-tartaric Acid

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Compound of Interest		
Compound Name:	Dibenzoyl-L-tartaric acid	
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This guide provides a comprehensive overview of the spectroscopic data for **Dibenzoyl-L-tartaric acid**, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectroscopic data, experimental protocols, and a workflow visualization to facilitate a deeper understanding of the molecular characterization of this important chiral compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dibenzoyl-L-tartaric acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for **Dibenzoyl-L-tartaric Acid**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	Multiplet	4H	Aromatic Protons (ortho to C=O)
~7.6	Multiplet	2H	Aromatic Protons (para to C=O)
~7.4	Multiplet	4H	Aromatic Protons (meta to C=O)
~5.9	Singlet	2H	Methine Protons (- CH-)
Broad Signal	Singlet	2H	Carboxylic Acid Protons (-COOH)

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: 13C NMR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

Chemical Shift (δ) ppm	Assignment
~168	Carboxylic Acid Carbonyl (C=O)
~165	Ester Carbonyl (C=O)
~134	Aromatic Carbon (para)
~130	Aromatic Carbon (ortho)
~129	Aromatic Carbon (ipso)
~128	Aromatic Carbon (meta)
~72	Methine Carbon (-CH-)

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 3: IR Spectroscopic Data for Dibenzoyl-L-tartaric Acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3070	Medium	Aromatic C-H stretch
~1720	Strong	C=O stretch (Ester)
~1690	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1450	Medium-Weak	Aromatic C=C stretch
~1270	Strong	C-O stretch (Ester)
~1100	Strong	C-O stretch

Table 4: Mass Spectrometry (MS) Data for Dibenzoyl-L-tartaric Acid

m/z	Interpretation
358.07	[M] ⁺ (Molecular Ion)
237.05	[M - C7H5O2]+
122.04	[C7H6O2]+ (Benzoic Acid)
105.03	[C7H5O]+ (Benzoyl Cation)
77.04	[C ₆ H ₅] ⁺ (Phenyl Cation)

Note: The molecular formula of **Dibenzoyl-L-tartaric acid** is $C_{18}H_{14}O_8$, with a molecular weight of 358.30 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of **Dibenzoyl-L-tartaric acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **Dibenzoyl-L-tartaric acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[1]

2.3 Mass Spectrometry (MS)

• Sample Preparation: A dilute solution of **Dibenzoyl-L-tartaric acid** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

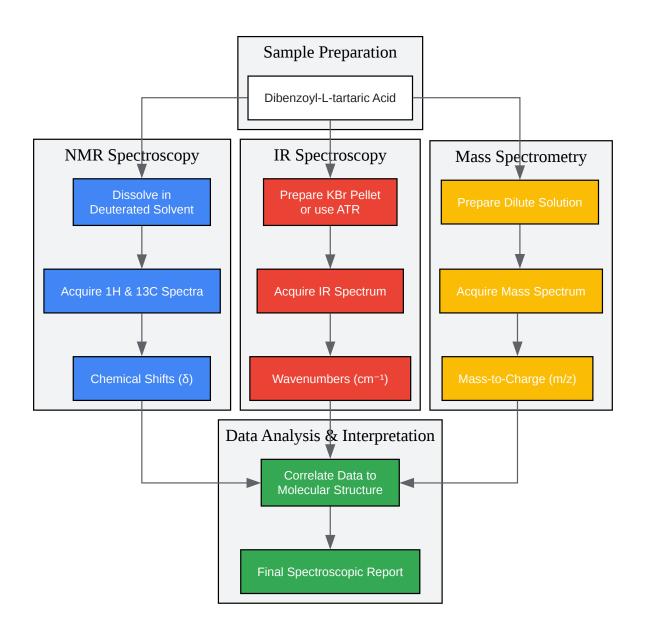


- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI) is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Dibenzoyl-L-tartaric acid**.





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Caption: Workflow for Spectroscopic Analysis.

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References

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